Z-L-Tyrosine dcha
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Overview
Description
Z-L-Tyrosine dicyclohexylamine: is a derivative of the amino acid tyrosine, where the tyrosine molecule is protected by a benzyloxycarbonyl (Z) group and paired with dicyclohexylamine. This compound is primarily used in peptide synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Protection of Tyrosine: The synthesis begins with the protection of the amino group of tyrosine using a benzyloxycarbonyl (Z) group. This is typically achieved by reacting tyrosine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of Dicyclohexylamine Salt: The protected tyrosine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt of Z-L-Tyrosine.
Industrial Production Methods: : The industrial production of Z-L-Tyrosine dicyclohexylamine follows similar synthetic routes but is scaled up using larger reactors and more efficient purification techniques to ensure high yield and purity. The process involves rigorous quality control to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Z-L-Tyrosine dicyclohexylamine can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine moiety.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield deprotected tyrosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are commonly employed.
Major Products
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced forms of the protected tyrosine.
Substitution: Deprotected tyrosine.
Scientific Research Applications
Chemistry
- Used as a building block in peptide synthesis due to its stability and reactivity.
- Acts as a precursor for various tyrosine derivatives used in chemical research .
Biology
- Studied for its role in enzyme-catalyzed reactions involving tyrosine.
- Used in the study of protein synthesis and modification .
Medicine
- Investigated for its potential therapeutic applications in treating diseases related to tyrosine metabolism.
- Used in the development of drugs targeting tyrosine kinases .
Industry
- Employed in the production of pharmaceuticals and biotechnological products.
- Used in the synthesis of complex organic molecules .
Mechanism of Action
Molecular Targets and Pathways: : Z-L-Tyrosine dicyclohexylamine exerts its effects primarily through its role in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tyrosine, allowing for selective reactions at other sites. This protection is crucial in the stepwise synthesis of peptides, ensuring that the amino group does not react prematurely .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent amino acid, used in protein synthesis and as a precursor for neurotransmitters.
N-Carbobenzoxy-L-Tyrosine: Similar to Z-L-Tyrosine dicyclohexylamine but without the dicyclohexylamine salt.
L-DOPA: A derivative of tyrosine used in the treatment of Parkinson’s disease.
Uniqueness: : Z-L-Tyrosine dicyclohexylamine is unique due to its dual protection by the benzyloxycarbonyl group and dicyclohexylamine salt. This dual protection enhances its stability and makes it particularly useful in peptide synthesis .
Properties
Molecular Formula |
C29H40N2O5 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2/t15-;/m0./s1 |
InChI Key |
ILNIYMMCOCRGLW-RSAXXLAASA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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